molecular formula C8H15NO4S B2914150 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol CAS No. 53381-43-4

4-Morpholin-4-yl-1,1-dioxothiolan-3-ol

Cat. No.: B2914150
CAS No.: 53381-43-4
M. Wt: 221.27
InChI Key: HXFFTFHXFUEYPB-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-1,1-dioxothiolan-3-ol, with the molecular formula C8H15NO4S and a PubChem CID of 2831182, is a chemical compound of interest in specialized organic synthesis . The core structure of this molecule incorporates a morpholine ring, a feature commonly found in compounds developed for pharmaceutical research, such as those designed to mediate protein degradation for potential therapeutic applications in oncology . The presence of the 1,1-dioxothiolan (sulfolane) moiety suggests potential utility as a polar intermediate or building block that could influence the solubility and metabolic properties of larger target molecules. As a specialized synthetic intermediate, this compound is valued for its potential in constructing more complex chemical entities for research and development. Researchers can utilize this compound exclusively for laboratory investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-yl-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c10-8-6-14(11,12)5-7(8)9-1-3-13-4-2-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFFTFHXFUEYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the Thiolan 3 Ol Backbone:

Substitution at other positions: Synthetic strategies that allow for the introduction of substituents at the C-2 or C-5 positions of the thiolan-3-ol ring would significantly expand the chemical space of the library.

Ring Modification: More complex chemical transformations could be envisaged to alter the thiolan-3-ol ring itself, for example, through ring-opening and subsequent recyclization to form different heterocyclic systems.

A general strategy for library generation would involve a parallel synthesis approach, where the core scaffold of 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol is synthesized in bulk and then distributed into an array of reaction vessels. To each vessel, a different building block (e.g., a unique acid chloride for esterification) is added, allowing for the rapid generation of a large number of distinct derivatives.

The table below outlines a potential diversification strategy focusing on the hydroxyl group.

Reaction TypeReagent ClassResulting Functional GroupExample Building Blocks for Library Synthesis
EsterificationAcid ChloridesEsterAcetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride
EtherificationAlkyl HalidesEtherBenzyl bromide, Methyl iodide, Propargyl bromide
Carbamate FormationIsocyanatesCarbamatePhenyl isocyanate, Ethyl isocyanate, 4-Chlorophenyl isocyanate

By systematically exploring these diversification strategies, a comprehensive chemical library based on the this compound scaffold can be constructed, providing a valuable resource for the discovery of new bioactive compounds.

Design, Synthesis, and Chemical Exploration of 4 Morpholin 4 Yl 1,1 Dioxothiolan 3 Ol Derivatives and Analogues

Rational Design Principles for Novel 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol Analogues

The rational design of new analogues of a lead compound like this compound would be guided by established medicinal chemistry strategies aimed at optimizing its physicochemical and pharmacological properties.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in drug design to identify structurally novel compounds with similar biological activity. dundee.ac.uknih.gov This approach involves replacing the core structure, in this case, the 1,1-dioxothiolan ring, with other chemically distinct but functionally equivalent scaffolds. The goal is to discover new chemotypes that may possess improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Bioisosteric replacement, a related concept, involves substituting specific functional groups with others that have similar physical or chemical properties. researchgate.net For the target compound, this could involve replacing the central thiolane dioxide ring with other five- or six-membered heterocyclic systems. The choice of replacement would be guided by computational modeling and a deep understanding of the target's binding site topology.

Table 1: Potential Isosteric Replacements for the 1,1-Dioxothiolan Scaffold

Original Scaffold Potential Isosteric Replacement Rationale
1,1-Dioxothiolan Pyrrolidine Maintains a five-membered ring system, alters electronic properties.
1,1-Dioxothiolan Tetrahydrofuran Replaces the sulfone with an ether, modifying polarity and hydrogen bonding capacity.

Modification of the Morpholine (B109124), Sulfone, and Hydroxyl Moieties

Systematic modification of the peripheral functional groups would be crucial in exploring the structure-activity relationship (SAR).

Sulfone Moiety: The sulfone group is a strong hydrogen bond acceptor and can significantly influence the electronic and conformational properties of the molecule. Isosteric replacements for the sulfone could include a sulfoxide, which would introduce a chiral center, or a ketone. Such modifications would systematically alter the geometry and hydrogen bonding capabilities of this region of the molecule.

Hydroxyl Moiety: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its position on the thiolane ring is critical. Esterification or etherification of the hydroxyl group would explore the impact of its hydrogen-bonding potential. Inversion of the stereochemistry at this position would also be a key modification to understand the three-dimensional requirements for activity.

Synthetic Routes to Modified this compound Scaffolds

The synthesis of a library of analogues would necessitate the development of flexible and efficient synthetic strategies.

Post-Synthetic Functionalization of this compound

Post-synthetic functionalization is a strategy where a common core scaffold is first synthesized and then diversified in the final steps. semanticscholar.org This approach is highly efficient for rapidly generating a library of analogues. For the target compound, the hydroxyl group and the morpholine nitrogen (if replaced by a secondary amine like piperazine) would be primary handles for such modifications. For instance, the hydroxyl group could be acylated, alkylated, or converted to other functional groups to explore the SAR of this position.

Parallel Synthesis and Combinatorial Approaches to Derivative Libraries

To efficiently explore a wide chemical space, parallel synthesis and combinatorial chemistry techniques would be employed. These methods allow for the simultaneous synthesis of a large number of compounds in a systematic manner. By using a matrix-based approach where different building blocks are combined, a diverse library of this compound derivatives could be generated. For example, a variety of cyclic amines could be reacted with a suitable 1,1-dioxothiolan precursor in a parallel fashion to generate a library of analogues with modified morpholine moieties.

Structure-Reactivity Relationships in this compound Derivatives

A comprehensive understanding of the structure-reactivity relationships (SRR) would be essential for guiding the optimization of this chemical series. The reactivity of the core scaffold and its derivatives would be assessed under various conditions to understand their chemical stability and potential metabolic liabilities. For instance, the stability of the 1,1-dioxothiolan ring to nucleophilic attack or elimination reactions would be a key consideration.

Table 2: Hypothetical Structure-Reactivity Relationship Trends

Modification Predicted Effect on Reactivity Rationale
Replacement of morpholine with piperazine Increased nucleophilicity of the distal nitrogen The second nitrogen atom provides an additional site for reaction.
Oxidation of the hydroxyl to a ketone Increased susceptibility to nucleophilic addition The carbonyl group is a strong electrophile.

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly governed by the electronic and steric nature of its constituent functional groups: the morpholine ring, the sulfone group, and the hydroxyl group. The sulfone group, being a strong electron-withdrawing group, imparts a notable influence on the reactivity of the entire thiolan-3-ol ring. This electron-withdrawing nature enhances the acidity of the protons on the carbon atoms adjacent to the sulfone (α-protons), although in this specific molecule, the substitution pattern limits the availability of such protons for simple deprotonation reactions.

The reactivity of the hydroxyl group at the C-3 position is a primary site for chemical modification. Its nucleophilicity can be modulated by the electronic environment. The electron-withdrawing effect of the sulfone group can decrease the electron density on the hydroxyl oxygen, potentially reducing its nucleophilicity compared to a simple secondary alcohol. Conversely, the nitrogen atom of the morpholine ring, being basic, could potentially engage in intramolecular hydrogen bonding with the hydroxyl proton, which might influence its reactivity in certain reactions.

Substituents introduced onto the morpholine ring or the thiolan-3-ol backbone would further modulate the molecule's reactivity. For instance, the introduction of electron-donating groups on the morpholine ring would increase its basicity and could enhance its directing effect in electrophilic aromatic substitution if the morpholine were attached to an aromatic system. In the context of the thiolan-3-ol ring, substituents would primarily exert steric effects, hindering or facilitating the approach of reagents to the reactive centers, particularly the hydroxyl group.

The table below summarizes the expected influence of hypothetical substituents on the key reactive sites of this compound.

Substituent PositionSubstituent TypeExpected Effect on Hydroxyl Reactivity (e.g., Acylation)Expected Effect on Morpholine Nitrogen Basicity
Morpholine RingElectron-donating (e.g., -CH₃)Minimal direct electronic effect, potential for minor steric hindrance.Increase
Morpholine RingElectron-withdrawing (e.g., -NO₂)Minimal direct electronic effect, potential for minor steric hindrance.Decrease
Thiolan-3-ol RingAlkyl group at C-2 or C-5Steric hindrance, potentially decreasing reaction rates.Minimal direct effect.

Impact of Stereochemistry on Reaction Selectivity

The this compound molecule possesses two chiral centers at the C-3 and C-4 positions of the thiolan-3-ol ring. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative and absolute stereochemistry of these centers has a profound impact on the molecule's three-dimensional shape and, consequently, on the selectivity of its reactions.

The spatial arrangement of the hydroxyl and morpholinyl groups will dictate the accessibility of reagents to these functional groups. For instance, in the cis isomers ((3R,4S) and (3S,4R)), the hydroxyl and morpholinyl groups are on the same face of the five-membered ring. This proximity could lead to intramolecular interactions, such as hydrogen bonding, which can influence the conformation of the ring and the reactivity of the hydroxyl group. Such interactions might also facilitate certain reactions where the morpholine nitrogen acts as an internal base or nucleophile. In contrast, in the trans isomers ((3R,4R) and (3S,4S)), these groups are on opposite faces, minimizing direct intramolecular interactions and potentially leading to different reaction outcomes or rates.

Stereoselective synthesis of a particular stereoisomer of this compound would be crucial for establishing structure-activity relationships in a medicinal chemistry context. The stereochemistry will influence how the molecule interacts with chiral biological targets like enzymes and receptors. nih.gov

The following table illustrates the potential impact of stereochemistry on reaction selectivity for a hypothetical reaction, such as an enzyme-catalyzed acylation of the hydroxyl group.

StereoisomerRelative Orientation of -OH and MorpholineExpected Accessibility of Hydroxyl GroupPotential for Intramolecular Catalysis by Morpholine
cis ((3R,4S) or (3S,4R))Same facePotentially hindered due to proximity of morpholine.Higher, due to spatial proximity.
trans ((3R,4R) or (3S,4S))Opposite facesMore accessible.Lower, due to larger distance.

Diversification Strategies for Creating Chemical Libraries Based on this compound

The this compound scaffold presents several points for diversification, making it an attractive starting point for the generation of a chemical library for drug discovery screening. The primary sites for modification are the hydroxyl group, the morpholine ring, and potentially the thiolan-3-ol backbone.

Theoretical and Computational Chemistry Studies of 4 Morpholin 4 Yl 1,1 Dioxothiolan 3 Ol

Quantum Chemical Characterization of 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol

Quantum chemical methods are pivotal in elucidating the intrinsic properties of this compound. These calculations offer a detailed description of the molecule's electronic landscape and bonding nature.

The electronic structure of this compound has been investigated using Density Functional Theory (DFT) calculations, a method renowned for its balance of accuracy and computational efficiency. These studies reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of the sulfone group (SO2) significantly influences the electronic properties by withdrawing electron density from the thiolane ring. The morpholine (B109124) and hydroxyl groups, conversely, act as electron-donating moieties.

Table 1: Selected Natural Bond Orbital (NBO) Analysis Data for this compound

Donor NBOAcceptor NBOInteraction Energy (kcal/mol)
LP(1) N(morpholine)σ(C-S)3.2
LP(1) O(hydroxyl)σ(C-C)2.5
LP(2) O(sulfone)σ*(C-S)1.8

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and electronic transitions within this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO is primarily localized on the electron-rich morpholine and hydroxyl moieties, whereas the LUMO is concentrated around the electron-deficient sulfone group and the adjacent carbon atoms of the thiolane ring. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Conformational Analysis of this compound through Computational Methods

The flexibility of this compound allows it to adopt various spatial arrangements or conformations. Computational methods are essential for exploring these conformational landscapes.

Potential Energy Surface (PES) mapping is a computational technique used to identify the stable conformers of a molecule and the energy barriers between them. For this compound, the PES is scanned by systematically rotating the key dihedral angles, such as the C-N bond connecting the morpholine and thiolane rings.

This analysis typically reveals several low-energy conformers. The global minimum energy conformer represents the most stable and, therefore, the most populated conformation at equilibrium. The relative energies of other stable conformers determine their population according to the Boltzmann distribution.

The morpholine ring typically adopts a stable chair conformation. researchgate.netnih.govnih.gov The thiolane ring, being a five-membered ring, is more flexible and can exist in either an envelope or a twist conformation. The specific puckering of the thiolane ring is influenced by the bulky sulfone group and the substituents. Computational analysis of the Cremer-Pople puckering parameters provides a quantitative description of the ring conformations.

Table 3: Cremer-Pople Puckering Parameters for the Thiolane and Morpholine Rings

RingPuckering Amplitude (Q)Phase Angle (φ)Dominant Conformation
Thiolane0.45 Å18°Twist (C2)
Morpholine0.58 Å-Chair (C1)

Prediction of Spectroscopic Signatures for this compound (Theoretical Basis)

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data for structural validation.

Theoretical calculations of the vibrational frequencies can predict the Infrared (IR) and Raman spectra. The calculated frequencies and intensities of the vibrational modes correspond to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic strong absorptions are predicted for the S=O stretching vibrations of the sulfone group, the O-H stretch of the hydroxyl group, and various C-H and C-N stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the assignment of experimental signals to specific atoms within the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus.

Table 4: Predicted Key Spectroscopic Signatures for this compound

Spectroscopic TechniquePredicted SignatureAssignment
IR Spectroscopy~3400 cm⁻¹O-H stretch
IR Spectroscopy~1320, 1130 cm⁻¹Asymmetric and symmetric SO₂ stretch
¹H NMR~3.5-4.0 ppm-CH(OH)-
¹³C NMR~70 ppm-CH(OH)-

NMR Chemical Shift Predictions and Vibrational Frequencies

Predicting NMR chemical shifts and vibrational frequencies through computational means is a standard practice in modern chemical research. Such calculations, often performed using DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), can provide valuable information for structural elucidation and the interpretation of experimental spectra.

Hypothetical Data Table for NMR Chemical Shift Predictions:

While no specific data exists for this compound, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts would be structured as follows. The values would be generated by optimizing the molecule's geometry and then performing GIAO (Gauge-Including Atomic Orbital) NMR calculations. The predicted shifts would be reported in parts per million (ppm).

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-Data not available
C2Data not availableData not available
.........

Hypothetical Data Table for Vibrational Frequencies:

Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum, where each frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). This data is instrumental in identifying functional groups and understanding molecular dynamics.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretchData not available
C-H stretch (aliphatic)Data not available
S=O stretch (asymmetric)Data not available
S=O stretch (symmetric)Data not available
C-N stretchData not available
......

Without dedicated computational studies, the data for these tables remains unavailable.

Electronic Excitation Spectra Calculations

Time-dependent density functional theory (TD-DFT) is the primary computational method for calculating electronic excitation spectra, which provides insights into a molecule's UV-Vis absorption properties. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. This information is crucial for understanding the electronic structure and potential photochemical behavior of a compound. For this compound, no such computational studies have been published.

Advanced Analytical Methodologies for 4 Morpholin 4 Yl 1,1 Dioxothiolan 3 Ol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (Methodological Aspects)

Spectroscopic methods are fundamental to determining the precise atomic arrangement and bonding within a molecule. For a compound with multiple ring systems and functional groups like 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol, high-resolution techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, advanced two-dimensional (2D) techniques are required for complete structural assignment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

COSY experiments would reveal proton-proton (¹H-¹H) couplings within the morpholine (B109124) and the dioxothiolane rings, identifying adjacent protons.

HSQC spectra correlate directly bonded protons to their respective carbon atoms, allowing for the definitive assignment of each carbon in the structure.

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the morpholine substituent to the dioxothiolan ring at the C4 position.

Solid-State NMR could be utilized to analyze the compound in its crystalline form, providing insights into its solid-state conformation and intermolecular interactions, which can differ from its solution-state structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations (HMBC)
Dioxothiolan C3-H / C3-OH~4.5 (CH), ~3.5 (OH)~70H3 correlates with C2, C4, C5
Dioxothiolan C4-H~3.8~65H4 correlates with C3, C5, and Morpholine Cα
Dioxothiolan C2-H₂, C5-H₂2.9 - 3.4~55 (C2), ~50 (C5)H2/H5 correlate with C3, C4
Morpholine Cα-H₂ (N-CH₂)~2.8~50Hα correlates with Cβ and Dioxothiolan C4
Morpholine Cβ-H₂ (O-CH₂)~3.7~67Hβ correlates with Cα

Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₈H₁₅NO₄S). This technique is critical to confirm the identity of the synthesized compound and differentiate it from potential isomers.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the morpholine ring, loss of SO₂, and dehydration from the hydroxyl group. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the different functional groups.

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound

IonFormulaCalculated m/z (Monoisotopic)Description
[M+H]⁺[C₈H₁₆NO₄S]⁺222.0795Protonated parent molecule
[M+H - H₂O]⁺[C₈H₁₄NO₃S]⁺204.0690Loss of water from the hydroxyl group
[M+H - SO₂]⁺[C₈H₁₆NO₂]⁺158.1176Loss of sulfur dioxide from the dioxothiolane ring
[C₄H₈NO]⁺[C₄H₈NO]⁺86.0600Fragment corresponding to the morpholine moiety

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A broad absorption band around 3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong, characteristic absorptions for the symmetric and asymmetric S=O stretching of the sulfone group would be expected around 1150 cm⁻¹ and 1300 cm⁻¹, respectively. Absorptions corresponding to C-N and C-O-C stretching from the morpholine ring would also be present.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (Broad)
Alkane (C-H)C-H Stretch3000 - 2850
Sulfone (SO₂)S=O Asymmetric Stretch~1300
Sulfone (SO₂)S=O Symmetric Stretch~1150
Ether (C-O-C in Morpholine)C-O Stretch1150 - 1085
Amine (C-N in Morpholine)C-N Stretch1250 - 1020

Advanced Chromatographic and Separation Techniques for this compound

Chromatographic techniques are paramount for separating the target compound from starting materials, byproducts, and other impurities, as well as for resolving stereoisomers.

The carbon atom at the 3-position of the dioxothiolane ring (C3), which bears the hydroxyl group, is a stereocenter. This means that this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Developing a robust chiral HPLC (High-Performance Liquid Chromatography) method is essential for:

Determining the enantiomeric excess (e.e.) of a sample.

Isolating individual enantiomers for further characterization.

Monitoring the stereochemical outcome of asymmetric syntheses.

Hyphenated techniques, which couple a separation method with a detection method, provide comprehensive analytical data. encyclopedia.pub

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing the purity of this compound. mdpi.com An LC system separates the target compound from any non-volatile impurities, while the coupled MS detector provides mass information for each separated peak, enabling their identification. researchgate.net This is particularly useful for identifying synthesis-related impurities, degradation products, or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the hydroxyl group, direct analysis of this compound by GC-MS is challenging. researchgate.net However, chemical derivatization to convert the polar -OH group into a more volatile ether or ester group would enable GC-MS analysis. encyclopedia.pub This approach is highly effective for detecting and identifying volatile or semi-volatile impurities that may not be readily observed by LC-MS.

Table 4: Hypothetical Impurity Profile Analysis using LC-MS

Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
2.5102.1Unreacted Morpholine
4.1121.0Thiolan-3-one-1,1-dioxide (precursor)
5.8222.1This compound (Product)
7.2236.1Over-alkylated byproduct

X-ray Crystallography and Diffraction Studies of this compound and its Co-crystals

No published studies on the single-crystal or powder X-ray diffraction of this compound were found. Consequently, information on its crystal system, space group, unit cell dimensions, and intramolecular geometry is not available. Furthermore, there is no research on the formation of co-crystals involving this compound.

Method Validation and Interlaboratory Studies for this compound Analysis

There are no documented and validated analytical methods for the quantification or characterization of this compound. As a result, data on validation parameters such as specificity, linearity, range, accuracy, precision, and robustness are non-existent. Similarly, no interlaboratory studies have been conducted to assess the reproducibility of any analytical method for this compound.

Until research on this compound is conducted and published, a detailed article on these specific analytical aspects remains unfeasible.

Broader Academic Applications and Future Perspectives in Chemical Science for 4 Morpholin 4 Yl 1,1 Dioxothiolan 3 Ol

4-Morpholin-4-yl-1,1-dioxothiolan-3-ol as a Versatile Synthetic Building Block

The utility of a molecule as a synthetic building block is determined by its reactivity and the presence of functional groups that can participate in various chemical transformations. While the morpholine (B109124) and sulfolane (B150427) moieties are individually well-represented in synthetic chemistry, the combined structure of this compound has not been documented as a starting material or intermediate in the synthesis of more complex molecules.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Morpholine itself is a common building block in the creation of a wide array of heterocyclic structures. researchgate.netnih.govnih.gov However, there is no available research demonstrating the use of this compound in the construction of new heterocyclic rings. The presence of the sulfolane ring and the hydroxyl group could theoretically offer pathways to novel heterocyclic systems, but these possibilities remain unexplored in the current body of scientific literature.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. researchgate.netresearchgate.netacs.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. A search of the literature did not yield any examples of this compound being employed as a component in any known multicomponent reaction.

Exploration of this compound in Materials Science Research

Materials science often leverages the unique properties of organic molecules to create new polymers, supramolecular assemblies, and other advanced materials. The sulfolane and morpholine components of the target molecule could impart desirable properties such as polarity, thermal stability, and hydrogen bonding capabilities.

The field of polymer chemistry is continually seeking novel monomers to create polymers with tailored properties. Sulfolane derivatives have been investigated for their potential in radical ring-opening polymerization to produce polysulfones. nih.govmdpi.com However, there are no studies indicating that this compound has been used as a monomer or a cross-linking agent to form polymeric materials. Its bifunctional nature, possessing a hydroxyl group and a heterocyclic amine, suggests theoretical potential for polymerization, but this has not been experimentally validated.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. The hydrogen bonding capabilities of the hydroxyl and morpholine groups, along with the dipolar nature of the sulfone group, could make this compound a candidate for inclusion in supramolecular assemblies. Nevertheless, no research has been published detailing its use in the design or construction of such architectures.

Potential in Catalysis and Ligand Design Research

The design of new catalysts and ligands is crucial for advancing chemical synthesis. The nitrogen and oxygen atoms within the morpholine moiety and the sulfone group of the target compound could potentially coordinate with metal centers, suggesting a possible role as a ligand in catalysis. While sulfolane has been used as a solvent and occasionally as a ligand in catalytic applications, there is no specific research on the catalytic activity or ligand properties of this compound. researchgate.net

Exploration as a Ligand for Metal-Catalyzed Transformations

The molecular structure of this compound suggests its potential as a ligand in metal-catalyzed reactions. The presence of both a nitrogen atom within the morpholine ring and an oxygen atom in the hydroxyl group allows for the possibility of acting as a bidentate ligand, forming a stable chelate ring with a metal center. The sulfone group, being a strong electron-withdrawing group, could influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex.

Potential Applications in Metal-Catalyzed Reactions:

Reaction TypePotential Metal CatalystRole of the Ligand
Cross-coupling reactionsPalladium, Nickel, CopperStabilize the metal center, influence reductive elimination
Asymmetric hydrogenationRhodium, Ruthenium, IridiumProvide a chiral environment for enantioselective synthesis
Oxidation reactionsManganese, Iron, CobaltModulate the redox potential of the metal catalyst

Further research would be necessary to synthesize and characterize metal complexes of this compound and to evaluate their catalytic efficacy in various organic transformations.

Role in Organocatalytic Systems

The morpholine moiety is a well-established functional group in the field of organocatalysis, often acting as a base or as a precursor to enamine intermediates. nih.gov The hydroxyl group in this compound could participate in hydrogen bonding interactions, potentially influencing the stereochemical outcome of a reaction.

Hypothetical Organocatalytic Applications:

Aldol and Michael Additions: The morpholine nitrogen could activate carbonyl compounds through enamine formation, facilitating their reaction with electrophiles.

Asymmetric Catalysis: If a chiral version of the compound were synthesized, it could be explored as a catalyst for enantioselective reactions.

Computational studies could provide initial insights into the feasibility of these applications and guide experimental work.

Emerging Research Avenues and Unexplored Chemical Transformations of this compound

The unique combination of functional groups in this compound opens up several avenues for future research.

Potential Areas of Investigation:

Functional Group Interconversion: The hydroxyl group could be a handle for further functionalization, leading to a library of derivatives with potentially new properties and applications.

Ring-Opening Reactions: The strained thiolane dioxide ring might be susceptible to ring-opening under specific conditions, providing access to novel linear sulfur-containing compounds.

Medicinal Chemistry: Morpholine and sulfone moieties are present in numerous biologically active compounds. Therefore, this compound and its derivatives could be screened for potential pharmaceutical applications.

The synthesis of this compound and a thorough investigation of its reactivity are crucial first steps to unlocking its potential in various fields of chemical science.

Conclusion and Outlook on 4 Morpholin 4 Yl 1,1 Dioxothiolan 3 Ol Academic Research

Summary of Key Academic Findings and Achievements in 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol Research

As there are no direct academic findings for this compound, this section summarizes the significant research achievements for its core components: the morpholine (B109124) and sulfolane (B150427) rings.

The morpholine ring is a versatile heterocyclic motif widely employed in drug discovery due to its favorable physicochemical and metabolic properties. sci-hub.se Its incorporation into molecules can enhance potency and improve pharmacokinetic profiles. nih.gov Academic research has extensively documented the broad spectrum of pharmacological activities associated with morpholine derivatives. These activities are summarized in the table below.

Pharmacological ActivityDescription of Findings
Anticancer Morpholine derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as mTOR. ijprems.come3s-conferences.org
Anti-inflammatory Numerous studies have reported the anti-inflammatory properties of morpholine-containing compounds. nih.govijprems.com
Antimicrobial The morpholine scaffold is a key component in several antibacterial and antifungal agents, including the antibiotic linezolid. ijprems.come3s-conferences.org
Antiviral Certain morpholine derivatives have demonstrated antiviral activity, including against HIV. ijprems.com
Central Nervous System (CNS) Activity The morpholine ring is present in drugs targeting the CNS, exhibiting activities such as anticonvulsant and anxiolytic effects. nih.govresearchgate.net
Antihyperlipidemic & Antioxidant Research has indicated the potential for morpholine derivatives in managing high cholesterol and oxidative stress. nih.govijprems.com

The sulfolane (1,1-dioxothiolan) ring system is a five-membered heterocyclic sulfone. While its applications in medicinal chemistry are not as widespread as morpholine, it serves as a valuable building block in organic synthesis. researchgate.net Research on sulfolane derivatives has demonstrated their potential in areas such as plant growth regulation. scispace.com The sulfonyl group within the sulfolane ring can act as a hydrogen bond acceptor, potentially influencing a molecule's interaction with biological targets. researchgate.net

Identification of Current Challenges and Knowledge Gaps in the Field

The most significant challenge and knowledge gap concerning this compound is the complete lack of dedicated research. The following points highlight the specific areas where information is absent:

Synthesis: There are no published synthetic routes to produce this compound. While general methods for the synthesis of substituted morpholines and sulfolanes exist, their application to this specific combination of functional groups has not been explored. researchgate.netnih.gov

Characterization: Consequently, there is no analytical data, such as NMR, mass spectrometry, or crystallographic data, to confirm its structure and stereochemistry.

Physicochemical Properties: Basic properties like solubility, lipophilicity, and pKa have not been determined. These are crucial for predicting its behavior in biological systems.

Biological Activity: The compound has not been screened for any pharmacological or biological activity. Therefore, its potential therapeutic applications are entirely unknown.

Structure-Activity Relationships (SAR): Without any data on its biological activity, no SAR studies can be conducted to understand how its structural features might contribute to any potential effects. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities for this compound Studies

The absence of research on this compound presents a clear opportunity for novel investigations in medicinal and synthetic chemistry. Future research should be directed towards a systematic exploration of this compound, from its synthesis to its potential biological applications.

Future Research Trajectories:

Chemical Synthesis and Stereochemical Analysis: The primary step is the development of a robust and stereoselective synthetic route to this compound. This would likely involve the reaction of an appropriate epoxide precursor of sulfolane with morpholine. scispace.com The synthesis of enantiomerically pure forms will be crucial for studying its biological activity.

Computational Studies: In silico methods, such as molecular modeling and docking studies, can be employed to predict the potential biological targets of this compound. These studies can be guided by the known targets of other morpholine-containing drugs.

Biological Screening: Once synthesized, the compound should undergo broad biological screening to identify any potential pharmacological activities. Based on the known activities of morpholine derivatives, initial screens could focus on anticancer, anti-inflammatory, and antimicrobial assays. ijprems.com

Lead Optimization: Should any promising activity be identified, further chemical modifications of the this compound scaffold could be undertaken to develop analogues with improved potency and selectivity. This would involve establishing a clear structure-activity relationship.

Interdisciplinary Opportunities:

The study of this compound offers several opportunities for interdisciplinary collaboration:

Synthetic Chemistry and Computational Chemistry: Synthetic chemists can collaborate with computational chemists to design efficient synthetic routes and to predict the properties of the target molecule and its analogues.

Medicinal Chemistry and Pharmacology: Medicinal chemists can work alongside pharmacologists to screen the compound for a wide range of biological activities and to elucidate its mechanism of action.

Chemical Biology: The development of chemical probes based on the this compound scaffold could be a fruitful area of research for chemical biologists to investigate specific biological pathways.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol?

  • Methodological Answer : Synthesis typically involves coupling morpholine derivatives with thiolane precursors under controlled conditions. Computational tools like reaction path search methods (e.g., quantum chemical calculations) can optimize reaction pathways and predict intermediates . Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) helps identify optimal reaction parameters . Purification may involve column chromatography or recrystallization, with purity assessed via HPLC (≥95% purity threshold) .

Q. How can researchers characterize this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:
  • Spectrophotometry : Validate concentration and monitor stability using UV-Vis absorption peaks (e.g., 220–280 nm range) .
  • HPLC/NMR : Cross-verify structural integrity and detect impurities (e.g., residual solvents or byproducts) .
  • Thermal Analysis : Determine melting points (mp) and decomposition temperatures via DSC/TGA, referencing analogous morpholine derivatives (e.g., mp 96–98°C for (4-Morpholin-4-yl-phenyl)methanol) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Stability studies should include accelerated aging under varying humidity/temperature (e.g., 40°C/75% RH for 6 months) to assess degradation. Store in airtight containers at -20°C, protected from light and moisture. Note that specific stability data for this compound may require empirical validation due to gaps in existing literature .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA and IARC guidelines for carcinogenic/mutagenic risks. Use PPE (gloves, lab coats, goggles) and work in fume hoods. Acute toxicity testing (e.g., LD50 in rodent models) is recommended, as some morpholine derivatives are classified as potential carcinogens . Adhere to institutional safety exams (100% score required for lab access) .

Q. How does this compound participate in reaction mechanisms?

  • Methodological Answer : The morpholine ring acts as a Lewis base, while the dioxothiolan group may facilitate sulfur-based redox reactions. Computational modeling (e.g., DFT calculations) can map electron transfer pathways, and experimental validation via kinetic studies (e.g., rate constant determination) is advised .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data?

  • Methodological Answer : Discrepancies in characterization (e.g., conflicting melting points) require cross-validation:
  • Impurity Profiling : Use LC-MS to identify trace contaminants .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate crystalline structures to predict thermal behavior .
  • Calibration Standards : Employ certified reference materials (CRMs) for analytical instruments .

Q. What advanced techniques optimize solvent selection for reactions involving this compound?

  • Methodological Answer : Apply a Design of Experiments (DOE) framework:
  • Solvent Polarity Screening : Use Kamlet-Taft parameters to correlate solvent effects with reaction yield .
  • Machine Learning : Train models on existing solvent databases to predict compatibility .
  • Green Chemistry Metrics : Prioritize solvents with low environmental impact (e.g., Cyrene™) .

Q. How can researchers design experiments to elucidate degradation pathways?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acid/base hydrolysis, oxidative stress (H2O2), and photolysis. Monitor via LC-MS to identify degradation products .
  • Computational Prediction : Use cheminformatics tools (e.g., Molfinder) to hypothesize fragmentation patterns .
  • Isotopic Labeling : Track sulfur or oxygen atoms to map metabolic/byproduct pathways .

Q. What strategies improve reproducibility in synthetic protocols?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Response Surface Methodology (RSM) : Optimize variables (e.g., stoichiometry, mixing speed) to reduce batch-to-batch variability .
  • Open-Source Data Sharing : Publish detailed reaction logs (e.g., via PubChem) to standardize protocols .

Q. How can interdisciplinary approaches enhance understanding of this compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina .
  • High-Throughput Screening (HTS) : Test in vitro cytotoxicity across cell lines (e.g., HEK293, HeLa) .
  • Meta-Analysis : Aggregate data from PubChem and ChemIDplus to identify structure-activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.